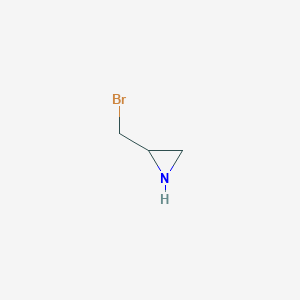

2-(Bromomethyl)aziridine

Descripción

Significance of Aziridine (B145994) Scaffolds in Contemporary Synthetic Chemistry

Aziridines, the nitrogen analogues of epoxides, are three-membered heterocyclic compounds containing a nitrogen atom. Their inherent ring strain makes them highly reactive intermediates and valuable synthons in organic synthesis. nih.govresearchgate.netscispace.com This reactivity allows for a variety of ring-opening reactions with a wide range of nucleophiles, providing access to a diverse array of more complex, functionalized amines. researchgate.netrsc.org

The aziridine motif is a key structural component in numerous biologically active compounds and natural products. smolecule.com Furthermore, chiral aziridines serve as crucial building blocks for the asymmetric synthesis of complex molecules, including amino acids and alkaloids. The ability to introduce nitrogen-containing functionalities with stereochemical control underscores the importance of aziridine chemistry in the development of new therapeutic agents and other functional materials.

Overview of 2-(Bromomethyl)aziridines as Electrophilic Building Blocks

2-(Bromomethyl)aziridines are a specific class of aziridines that possess a highly reactive bromomethyl group attached to the aziridine ring. This feature, combined with the inherent reactivity of the aziridine ring itself, makes them powerful electrophilic building blocks in organic synthesis. researchgate.netresearchgate.net The presence of the bromomethyl group provides a handle for various nucleophilic substitution and elimination reactions, while the aziridine ring can undergo ring-opening or ring-expansion reactions. nih.govvulcanchem.com

These compounds are effectively synthetic equivalents of the aziridinylmethyl cation, a valuable synthon for introducing the aziridinylmethyl group into molecules. researchgate.netugent.be The reactivity of 2-(bromomethyl)aziridines can be finely tuned by the substituent on the nitrogen atom. Electron-withdrawing groups, such as a tosyl group, "activate" the aziridine ring, influencing the regioselectivity of ring-opening reactions. In contrast, non-activated N-alkyl-2-(bromomethyl)aziridines often undergo direct substitution at the bromomethyl group with retention of the aziridine ring. researcher.life

The synthetic utility of 2-(bromomethyl)aziridines is further highlighted by their solvent-dependent reaction pathways. The choice of solvent can dictate whether a nucleophile attacks the bromomethyl group directly or if the reaction proceeds through a bicyclic aziridinium (B1262131) intermediate, leading to ring expansion to form four-membered azetidine (B1206935) rings. vulcanchem.comnih.govacs.org This dual reactivity allows for the selective synthesis of either functionalized aziridines or azetidines from the same starting material. nih.gov

A general synthesis for 1-alkyl-2-(bromomethyl)aziridines often starts from the appropriate aldehydes in a multi-step process. researchgate.net A specific example is the synthesis of alkyl 2-(bromomethyl)aziridine-2-carboxylates, which involves the amination, bromination, and subsequent base-induced cyclization of alkyl 2-(bromomethyl)acrylates. researchgate.net

Table 1: Reactivity of 1-Alkyl-2-(bromomethyl)aziridines with Various Nucleophiles

| Nucleophile Type | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Oxygen-centered | Sodium methoxide (B1231860) | 2-(Methoxymethyl)aziridine | researchgate.net |

| Oxygen-centered | Potassium phenolate | 2-(Aryloxymethyl)aziridine | researchgate.net |

| Oxygen-centered | Potassium 2-methylpropanoate | 2-(Alkanoyloxymethyl)aziridine | researchgate.net |

| Nitrogen-centered | Phthalimide (B116566) potassium salt | 2-(Phthalimidomethyl)aziridine | researchgate.net |

| Sulfur-centered | Sodium thiophenolate | 2-[(Phenylthio)methyl]aziridine | researchgate.net |

The transformation of 2-(bromomethyl)aziridines into other valuable chemical entities is a testament to their versatility. For instance, they serve as precursors for the synthesis of propargylamines, which are important compounds in medicinal and agrochemical research. This transformation proceeds through the formation of N-(2,3-dibromopropyl)amines and N-(2-bromo-2-propenyl)amines. scispace.comnih.gov Furthermore, base-induced dehydrobromination of 2-(bromomethyl)aziridines can yield 2-methyleneaziridines, which are themselves useful synthetic intermediates. nih.govrsc.org

The selective ring expansion of 2-bromomethyl-2-methylaziridines to 3-substituted azetidines is another significant application. This rearrangement is often thermodynamically controlled and can be influenced by the solvent and nucleophile used. rsc.org For example, heating 2-bromomethyl-2-methylaziridine in acetonitrile (B52724) can lead to the formation of a 3-bromo-3-methylazetidine derivative. ugent.be

Table 2: Solvent-Dependent Transformations of 2-(Bromomethyl)aziridines

| Substrate | Solvent | Nucleophile | Major Product | Reaction Type | Reference |

|---|---|---|---|---|---|

| 2-(Bromomethyl)-1-[(2-chlorophenyl)methyl]aziridine | Dimethylformamide (DMF) | Sodium methoxide | 2-(Methoxymethyl)-1-[(2-chlorophenyl)methyl]aziridine | Direct Substitution | vulcanchem.com |

| 2-(Bromomethyl)-1-[(2-chlorophenyl)methyl]aziridine | Acetonitrile | Sodium methoxide | Azetidine derivative | Ring Expansion | vulcanchem.com |

| 2-Bromomethyl-2-methylaziridines | Dimethylformamide (DMF) | Various | Functionalized Aziridine | Direct Substitution | nih.gov |

| 2-Bromomethyl-2-methylaziridines | Acetonitrile | Various | Azetidine | Ring Expansion | nih.govacs.org |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(bromomethyl)aziridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BrN/c4-1-3-2-5-3/h3,5H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALVSZWIXTGFACJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromomethyl Aziridines

Direct Cyclization Approaches

Direct cyclization methods involve the formation of the aziridine (B145994) ring from acyclic precursors that already contain the necessary atoms and functional groups. These approaches are often favored for their efficiency and atom economy.

Intramolecular Cyclization from Halogenated Propylamines and Related Precursors

A common and direct method for synthesizing aziridines is through the intramolecular cyclization of haloamines or amino alcohols. wikipedia.org In the context of 2-(bromomethyl)aziridines, this involves the cyclization of a precursor such as a 2,3-dibromopropylamine. This reaction proceeds via an intramolecular nucleophilic substitution where the amine nitrogen displaces a halide on the adjacent carbon, forming the three-membered ring. nih.gov A notable example is the Wenker synthesis, which traditionally involves the conversion of an aminoethanol to a sulfate (B86663) ester followed by base-induced elimination to form the aziridine. wikipedia.org An improved, milder variation of this synthesis converts amino alcohols to their hydrogen sulfates with chlorosulfonic acid, followed by cyclization with sodium hydroxide (B78521) or even the less nucleophilic sodium carbonate. organic-chemistry.org

The efficiency of these cyclizations can be influenced by the nature of the substituents on the nitrogen and the carbon backbone. The general mechanism for the formation of aziridines through the cyclization of β-amino alcohols involves the condensation of an amine with an aldehyde to form a β-amino alcohol intermediate, which then undergoes intramolecular ring closure. smolecule.com For the synthesis of 2-(bromomethyl)aziridines specifically, a brominating agent like phosphorus tribromide (PBr₃) can be used to induce simultaneous cyclization and bromination. smolecule.com

Base-Induced Ring Closure Strategies (e.g., from Acrylates)

Base-induced ring closure of suitable precursors is another effective strategy. A short synthesis of alkyl 2-(bromomethyl)aziridine-2-carboxylates has been developed involving the amination, bromination, and subsequent base-induced cyclization of alkyl 2-(bromomethyl)acrylates. researchgate.net In this process, the aziridines are the kinetically favored products. researchgate.netacs.org This method is particularly useful for creating aziridines with additional functional groups, such as esters, which can be valuable for further synthetic modifications. researchgate.net

Another example of base-induced cyclization involves the reaction of α,β-unsaturated esters and ketones. An efficient aminohalogenation followed by an in situ intramolecular SN2 substitution using a base like triethylamine (B128534) can yield N-p-tosyl-aziridine-2-ketones and carboxylates with good yields and high anti-stereoselectivity. organic-chemistry.org

Reductive Cyclization Protocols from α,β-Dibromoaldimines

Reductive cyclization offers a pathway to 2-(bromomethyl)aziridines from α,β-dibromoaldimines. These aldimines are typically prepared through the bromination of an α,β-unsaturated aldehyde, followed by condensation with a primary amine. ugent.be The subsequent reductive cyclization of the α,β-dibromoaldimine can be achieved using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in methanol. ugent.be This method has been successfully employed for the synthesis of 2-bromomethyl-2-methylaziridines. ugent.be It is worth noting that the choice of reducing agent and solvent can be critical, as alternative conditions, such as using lithium aluminum hydride (LiAlH₄), might lead to different products or ring-opened amines. ugent.be

Post-Synthetic Functionalization and Derivatization

Regioselective Bromination of Aziridine Analogues

The regioselective bromination of aziridine analogues, such as those containing a hydroxymethyl group, is a viable method for producing 2-(bromomethyl)aziridines. This transformation can be accomplished using standard brominating agents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). vulcanchem.com This approach is often part of a multi-step synthesis that may begin with the conversion of an aldehyde to an epoxide, followed by ring-opening with an amine and cyclization to form a 2-(hydroxymethyl)aziridine intermediate, which is then brominated. vulcanchem.com The success of this method hinges on the ability to selectively brominate the hydroxyl group without causing unwanted side reactions, such as the opening of the strained aziridine ring. vulcanchem.com

Conversion from 2-(Chloromethyl)aziridines

While the synthesis of 2-(chloromethyl)aziridines has received less attention than their bromo- and iodo-counterparts, they can serve as precursors to 2-(bromomethyl)aziridines through halogen exchange reactions. clockss.org However, a more common transformation is the synthesis of 2-(chloromethyl)aziridines starting from 2-(bromomethyl)aziridines. clockss.org This is achieved via a two-step sequence involving the ring opening of the this compound with hydrochloric acid, followed by a base-induced ring closure. clockss.org The reverse transformation, from chloro to bromo, would likely involve a nucleophilic substitution reaction with a bromide salt, although this is less commonly reported in the literature for this specific substrate.

Data Tables

Table 1: Overview of Synthetic Approaches to 2-(Bromomethyl)aziridines

| Synthetic Strategy | Sub-Strategy | Typical Precursors | Key Reagents/Conditions | Reference |

| Direct Cyclization | Intramolecular Cyclization | Halogenated Propylamines | Base | nih.gov |

| Amino Alcohols | PBr₃ | smolecule.com | ||

| Base-Induced Ring Closure | Alkyl 2-(bromomethyl)acrylates | Base | researchgate.netacs.org | |

| Reductive Cyclization | α,β-Dibromoaldimines | NaBH₄ | ugent.be | |

| Post-Synthetic Functionalization | Regioselective Bromination | 2-(Hydroxymethyl)aziridines | PBr₃, HBr | vulcanchem.com |

| Halogen Exchange | 2-(Chloromethyl)aziridines | Bromide source (less common) | clockss.org |

Table 2: Examples of Reagents and Conditions for the Synthesis of 2-(Bromomethyl)aziridines and Related Structures

| Starting Material | Target Product Type | Reagents and Conditions | Notes | Reference |

| β-Amino alcohol | This compound | PBr₃ | Simultaneous cyclization and bromination | smolecule.com |

| Alkyl 2-(bromomethyl)acrylate | Alkyl this compound-2-carboxylate | Amination, bromination, base-induced cyclization | Kinetically favored product | researchgate.netacs.org |

| α,β-Dibromoaldimine | 2-Bromomethyl-2-methylaziridine | NaBH₄, Methanol | Reductive cyclization | ugent.be |

| 2-(Hydroxymethyl)aziridine | This compound | PBr₃ or HBr | Bromination of the hydroxyl group | vulcanchem.com |

| This compound | 2-(Chloromethyl)aziridine | HCl, then base | Ring opening followed by ring closure | clockss.org |

Stereoselective Synthesis of Chiral 2-(Bromomethyl)aziridines

The synthesis of enantiomerically pure or enriched 2-(bromomethyl)aziridines is a significant challenge in organic chemistry. These chiral building blocks are highly sought after due to the strained three-membered ring and the presence of a reactive bromomethyl group, making them versatile intermediates for the synthesis of more complex nitrogen-containing molecules. wiley.comnih.gov

Asymmetric Aziridination Reactions Utilizing Chiral Catalysts

Asymmetric catalysis represents a powerful strategy for the enantioselective synthesis of chiral aziridines. This approach involves the use of a small amount of a chiral catalyst to transfer chirality to a prochiral substrate, enabling the production of large quantities of an enantioenriched product. Various transition metal catalysts have been developed for this purpose, with rhodium and copper complexes being particularly prominent.

Rhodium-based catalysts have demonstrated remarkable efficiency and selectivity in the aziridination of alkenes. conicet.gov.ar For instance, C₄-symmetrical dirhodium(II) tetracarboxylates are highly effective for the asymmetric intermolecular aziridination of a range of substituted alkenes, including mono-, di-, and trisubstituted olefins, affording aziridines in high yields (up to 95%) and with excellent enantiomeric excesses (up to 99%). conicet.gov.ar Another advanced approach utilizes achiral dimeric Rh(II,II) complexes that are ion-paired with chiral cations derived from cinchona alkaloids. nih.gov This system is effective for the highly enantioselective aziridination of substrates like carbamate-functionalized allylic alcohols. nih.gov Furthermore, planar chiral rhodium indenyl catalysts and chiral cyclopentadienyl-rhodium(III) (CpˣRh(III)) catalysts have been successfully employed for the aziridination of challenging unactivated terminal alkenes, which are typically less reactive. nih.govacs.orgwiley.com These reactions tolerate a wide variety of functional groups and produce valuable chiral aziridines with high enantioselectivity. nih.govwiley.com

Copper-catalyzed reactions also provide a reliable route to chiral aziridines. Chiral N,N′-dioxide/Cu(II) complexes have been used to catalyze the asymmetric nucleophilic addition of tertiary carbon nucleophiles to 2H-azirines, resulting in chiral aziridines with high yields and enantiomeric purity under mild conditions. jchemlett.com In a different strategy, a Cu(I)/L-proline complex catalyzes the diastereoselective radical aminotrifluoromethylation of alkenes, where a chiral sulfinamide group acts as both a nucleophile and a chiral director, leading to aziridines with excellent diastereoselectivity. rsc.org

| Catalyst System | Substrate Class | Reported Enantioselectivity (ee) | Reference |

|---|---|---|---|

| C₄-Symmetrical Dirhodium(II) Tetracarboxylates | Substituted Alkenes | Up to 99% | conicet.gov.ar |

| Ion-Paired Rh(II,II) with Cinchona Alkaloid Cations | Allylic Carbamates | High | nih.gov |

| Planar Chiral Rhodium Indenyl Catalyst | Unactivated Terminal Alkenes | High | nih.govacs.org |

| Chiral CpxRh(III) Catalyst | Unactivated Terminal Alkenes | Up to 93% | wiley.com |

| Chiral N,N′-dioxide/Cu(II) Complex | 2H-Azirines | Excellent | jchemlett.com |

| Cu(I)/L-proline Complex | Alkenes (with chiral sulfinamide) | Excellent Diastereoselectivity | rsc.org |

Application of Chiral Auxiliaries in Synthetic Pathways

An alternative to chiral catalysis is the use of a chiral auxiliary. In this methodology, a prochiral starting material is covalently bonded to an enantiomerically pure molecule (the auxiliary), which directs the stereochemical course of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed. nih.gov

A well-established chiral auxiliary for the synthesis of chiral aziridines is (R)- or (S)-1-phenylethylamine. nih.govdoaj.org This auxiliary can be attached to the nitrogen atom, and the resulting N-(1-phenylethyl)aziridine framework functions as a versatile chiral synthon (chiron). nih.govresearchgate.net The synthesis typically begins with a Gabriel-Cromwell reaction between a suitable propanoate ester and the chiral amine, which produces a mixture of diastereomers. nih.gov These diastereomers, for example (2R,1'R)- and (2S,1'R)- N-(1-phenylethyl)aziridine-2-carboxylates, possess different physical properties and can be separated by methods such as chromatography. nih.gov

Once separated, these diastereomerically pure aziridine-2-carboxylates can be converted into other functional groups, such as aldehydes or alcohols, without disturbing the established stereocenters. The chiral 1-phenylethyl group, having served its purpose of directing the synthesis, can then be cleaved to yield the final enantiomerically pure N-H aziridine or another N-substituted derivative. nih.gov This strategy has proven effective for the synthesis of a wide range of biologically active molecules, demonstrating the efficiency of the N-(1-phenylethyl)aziridine framework as a chiron bearing a removable chiral auxiliary. nih.govresearchgate.net

| Chiral Auxiliary | Reaction | Outcome | Reference |

|---|---|---|---|

| (R)-1-Phenylethylamine | Gabriel-Cromwell reaction with 3,3-dibromopropanoate | Forms a separable mixture of (2R,1'R) and (2S,1'R) diastereomers. | nih.gov |

| (S)-1-Phenylethylamine | Gabriel-Cromwell reaction with 3,3-dibromopropanoate | Forms a separable mixture of (2S,1'S) and (2R,1'S) diastereomers. | nih.gov |

| Chiral Sulfinamide Group | Radical aminotrifluoromethylation of alkenes | Acts as a chiral directing group to give products with excellent diastereoselectivity. | rsc.org |

Reactivity and Reaction Pathways of 2 Bromomethyl Aziridines

Electrophilic Reactivity of the Aziridine (B145994) Ring Moiety

The aziridine ring in 2-(bromomethyl)aziridines is susceptible to attack by nucleophiles due to ring strain and the electronegativity of the nitrogen atom. The presence of the bromomethyl group provides an additional electrophilic site, but the reactivity is often dominated by the ring's propensity to open.

Nucleophile-Dependent Ring-Opening Reactions

The course of the reaction of 2-(bromomethyl)aziridines is highly dependent on the nature of the nucleophile, the solvent, and the substituents on the aziridine nitrogen. These factors dictate the regioselectivity and stereochemistry of the ring-opening process.

The regioselectivity of ring-opening in 2-substituted aziridines is a complex issue influenced by the substrate, nucleophile, and solvent. bioorg.org Generally, nucleophilic attack can occur at either the substituted (C2) or unsubstituted (C3) carbon of the aziridine ring.

Attack at the less hindered carbon (C3): This is often favored under kinetic control, particularly with sterically demanding nucleophiles. For example, the reaction of 2-substituted N,N-dibenzylaziridinium ions with hydride nucleophiles occurs exclusively at the unsubstituted position. rsc.org Similarly, fluoride-mediated ring-opening of 2-alkyl-substituted aziridinium (B1262131) salts can yield primary β-fluoro amines as the main products due to steric interactions. core.ac.uk

Attack at the more substituted carbon (C2): This pathway is often observed when the substituent at C2 can stabilize a positive charge, such as an aryl or acyl group. bioorg.org For instance, the ring-opening of 2-substituted N,N-dibenzylaziridinium ions by bromide happens exclusively at the substituted carbon atom. rsc.org This regioselectivity is also seen in the reaction of 1-arylmethyl-2-(cyanomethyl)aziridines with benzyl (B1604629) bromide, which proceeds through attack at the more hindered carbon. bioorg.org In some cases, the reaction can be directed to the more substituted carbon even with less stabilizing groups, depending on the reaction conditions. For example, the ring-opening of alkyl 2-(bromomethyl)aziridine-2-carboxylates with hydrochloric acid occurs at the more sterically hindered C2 atom. scispace.com

The solvent can also play a crucial role in determining the regioselectivity. In the case of 2-bromomethyl-2-methylaziridines, dimethylformamide (DMF) favors direct bromide displacement, preserving the aziridine ring, while acetonitrile (B52724) promotes rearrangement to azetidines via a bicyclic aziridinium intermediate. acs.orgnih.govrsc.orgethernet.edu.et

A study on the ring-opening of 1-arylmethyl-2-(cyanomethyl)aziridines demonstrated opposite regioselectivity depending on the bromide source. bioorg.org With HBr, the attack occurred at the unsubstituted carbon, whereas with benzyl bromide, the attack was at the substituted carbon. bioorg.org This highlights the subtle interplay of factors governing the reaction outcome.

The ring-opening of aziridines often proceeds with a defined stereochemical outcome. Nucleophilic attack on the aziridine ring typically occurs via an S\textsubscript{N}2 mechanism, which results in an inversion of configuration at the carbon center being attacked.

For instance, the ring-opening of cis- and trans-2,3-dimethylaziridines with thiocyanic acid proceeds stereospecifically with Walden inversion to yield the corresponding trans- and cis-2-amino-4,5-dimethyl-2-thiazolines, respectively. researchgate.net Similarly, the ring expansion of cis-aziridines with carbon disulfide to form thiazolidinethiones is stereospecific, yielding trans-thiazolidinethiones. researchgate.net However, the reaction with trans-aziridines is reported to be only stereoselective. researchgate.net

In the context of 2-(bromomethyl)aziridines, the stereochemistry of the starting material can be crucial. The synthesis of chiral 2-substituted 1-tosylaziridines from the corresponding 2-(bromomethyl)aziridines can proceed with either inversion or retention of configuration, depending on whether the reaction proceeds through a ring-opening/ring-closure sequence or a direct bromide displacement. researcher.life In contrast, chiral 2-substituted 1-benzylaziridines are typically obtained with retention of configuration via direct displacement. researcher.life

The substituent on the aziridine nitrogen significantly influences the ring's reactivity. Aziridines are broadly classified as "activated" or "non-activated" based on the electronic nature of the N-substituent.

Activated Aziridines: These bear electron-withdrawing groups on the nitrogen, such as tosyl (Ts), nosyl (Ns), carboxybenzyl (Cbz), or tert-butyloxycarbonyl (Boc) groups. clockss.orgresearchgate.net These groups increase the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. clockss.orgnih.gov Ring-opening of activated aziridines is generally faster than that of non-activated ones. clockss.org For example, the ring-opening of 2-(bromomethyl)-1-tosylaziridine with sodium methoxide (B1231860) can proceed through a ring-opening/ring-closure mechanism with inversion of configuration. researcher.life In contrast, N-tosyl-2-(tosyloxymethyl)aziridine undergoes a clean ring-opening/ring-closure process. researcher.life The regioselectivity in activated aziridine-2-carboxylates is often directed to the carbon bearing the carboxylate group. nih.gov

Non-Activated Aziridines: These have electron-donating or neutral substituents on the nitrogen, such as alkyl or arylmethyl groups. bioorg.org Their reactivity is generally lower than that of activated aziridines. bioorg.orgclockss.org To enhance their reactivity, non-activated aziridines are often converted into highly electrophilic aziridinium intermediates through N-alkylation or complexation with a Lewis acid. bioorg.org The reaction of 1-benzyl-2-(bromomethyl)aziridines with sodium methoxide proceeds with retention of configuration, suggesting a direct displacement of the bromide without ring opening. researcher.life

The choice of N-substituent can also influence the reaction pathway. For example, in the reaction of 2-(bromomethyl)aziridines, N-tosyl derivatives can undergo ring opening, while N-benzyl derivatives might favor direct substitution at the bromomethyl group. researcher.life

2-(Bromomethyl)aziridines react with a variety of carbon-centered nucleophiles, leading to the formation of new carbon-carbon bonds.

Organocuprates: The reaction of (2-bromomethyl)-N-alkyl aziridines with organocuprates, such as those derived from methyl or n-butyl lithium, primarily results in the displacement of the bromide to yield 2-alkylmethyl aziridines. scribd.com However, with allyl cuprates, a competing electron-transfer or metal-halogen exchange can lead to ring-opened products. scribd.com

Cyanides: Potassium cyanide can be used to convert 1-arylmethyl-2-(bromomethyl)aziridines into the corresponding 1-arylmethyl-2-(cyanomethyl)aziridines in high yields. bioorg.orgnih.gov These products can then undergo further transformations, such as ring-opening reactions. bioorg.orgsciforum.net

Grignard Reagents: While specific examples with 2-(bromomethyl)aziridines are less common in the provided context, Grignard reagents are known to react with aziridines, typically leading to ring-opening. rsc.org

The solvent can significantly influence the outcome of these reactions. For instance, the reaction of 2-bromomethyl-2-methylaziridines with cyanide is solvent-dependent, yielding either the substituted aziridine or a ring-expanded azetidine (B1206935). acs.orgnih.gov

2-(Bromomethyl)aziridines readily react with various heteroatom-centered nucleophiles. These reactions often involve the displacement of the bromide ion, preserving the aziridine ring, especially with non-activated aziridines. researchgate.net

Oxygen Nucleophiles: Alkoxides (like sodium methoxide), aryloxides (like potassium phenolate), and carboxylates have been successfully used to synthesize the corresponding 2-(alkoxymethyl)-, 2-(aryloxymethyl)-, and 2-(alkanoyloxymethyl)aziridines. researchgate.net The reaction of 2-bromomethyl-2-methylaziridines with oxygen nucleophiles can lead to either direct substitution or ring expansion to azetidines, depending on the solvent. acs.orgnih.gov

Nitrogen Nucleophiles: Various nitrogen-containing compounds can act as nucleophiles. For example, pyrrolidine (B122466) can open the ring of intermediate 2-(cyanomethyl)aziridinium salts.

Sulfur Nucleophiles: Thiols and thiocyanate (B1210189) are effective nucleophiles. researchgate.net For example, 1-arylmethyl-2-(bromomethyl)aziridines react with potassium thiocyanate to form 2-(thiocyanomethyl)aziridines. researchgate.net The reaction of 2-bromomethyl-2-methylaziridines with sulfur nucleophiles is also solvent-dependent, yielding either aziridines or azetidines. acs.orgnih.gov

The table below summarizes the reactivity of 1-alkyl-2-(bromomethyl)aziridines with various heteroatom-centered nucleophiles, leading to the formation of 2-[(heteroatom)methyl]aziridines. researchgate.net

| Nucleophile Type | Reagent Example | Product Type |

| Oxygen | Sodium methoxide, Potassium phenolate | 2-(Alkoxymethyl)aziridines, 2-(Aryloxymethyl)aziridines |

| Nitrogen | Pyrrolidine | 2-(Pyrrolidin-1-ylmethyl)aziridines |

| Sulfur | Sodium thiophenolate, Potassium thiocyanate | 2-(Arylthiomethyl)aziridines, 2-(Thiocyanatomethyl)aziridines |

Reactivity with Carbon-Centered Nucleophiles (e.g., Organocuprates, Cyanides, Grignard Reagents)

Acid-Catalyzed Ring-Opening Mechanisms

The aziridine ring, being a strained heterocycle, is susceptible to ring-opening reactions, particularly under acidic conditions which activate the ring. vulcanchem.comclockss.org The mechanism of acid-catalyzed ring-opening of 2-(bromomethyl)aziridines typically involves the protonation of the aziridine nitrogen, forming a highly reactive aziridinium ion intermediate. frontiersin.org This intermediate is then attacked by a nucleophile. The regioselectivity of the nucleophilic attack, whether it occurs at the C2 (substituted) or C3 (unsubstituted) carbon of the aziridine ring, is a critical aspect of these reactions. scispace.com

Several factors influence the regioselectivity, including the nature of the nucleophile, the solvent, and the substituents on the aziridine ring. scispace.com In many cases, the reaction proceeds via an S"N"2-type mechanism. iitk.ac.inacs.orgresearchgate.net For instance, Lewis acid-mediated ring-opening of 2-aryl-N-tosylaziridines with alcohols has been shown to proceed via an S"N"2 pathway, leading to the formation of 1,2-amino ethers. iitk.ac.in The use of a Lewis acid, such as Zn(OTf)₂, can facilitate the ring-opening of activated aziridines with propargyl alcohols, also through an S"N"2-type mechanism. acs.org

Interestingly, the regioselectivity can be highly dependent on the attacking nucleophile. For example, the ring-opening of 2-(alkanoyloxymethyl)aziridinium salts by bromide in acetonitrile occurs preferentially at the more hindered C2 carbon atom. thieme-connect.comthieme-connect.com In contrast, fluoride (B91410) attacks the less hindered C3 carbon atom. thieme-connect.comthieme-connect.com This differential regioselectivity highlights the nuanced interplay of steric and electronic effects in directing the reaction pathway. thieme-connect.comthieme-connect.com

A plausible mechanism for the acid-catalyzed ring-opening involves the formation of an aziridinium ion, which can exist in equilibrium with a more stable transition state where the C2-N bond is weakened, facilitating nucleophilic attack at the C2 position. thieme-connect.com This has been observed in the reaction of 2-(alkanoyloxymethyl)aziridines with arylmethyl bromides in acetonitrile, which exclusively yields β-bromo amines via attack at the more hindered carbon. thieme-connect.com

| Catalyst/Reagent | Nucleophile | Aziridine Substrate | Product | Regioselectivity | Ref |

| Lewis Acid | Alcohols | 2-Aryl-N-tosylaziridines | 1,2-Amino ethers | S"N"2 at C2 | iitk.ac.in |

| Zn(OTf)₂ | Propargyl alcohols | Activated aziridines | Amino ether derivatives | S"N"2 | acs.org |

| HBr | Bromide | 2-(Cyanomethyl)aziridines | 3-Amino-4-bromobutyronitriles | Attack at unsubstituted carbon | scispace.com |

| Benzyl bromide | Bromide | 2-(Cyanomethyl)aziridines | 4-Amino-3-bromobutanenitriles | Attack at substituted carbon | scispace.com |

| Tetrabutylammonium Fluoride | Fluoride | 2-(Alkanoyloxymethyl)aziridinium salts | 2-Amino-1-fluoropropanes | Attack at less hindered carbon | thieme-connect.comthieme-connect.com |

| Allyl bromide/Arylmethyl bromide | Bromide | 2-(Alkanoyloxymethyl)aziridines | N-(2-bromo-3-alkanoyloxypropyl)amines | Attack at more hindered carbon | thieme-connect.com |

Electron Transfer-Induced Ring-Opening Reactions

Electron transfer processes can also induce the ring-opening of 2-(bromomethyl)aziridines. One documented example involves the use of magnesium in methanol, which leads to the ring-opening of these compounds. dntb.gov.ua This method represents a reductive approach to cleaving the strained aziridine ring.

Photochemical reactions can also initiate ring-opening. While specific studies on the photochemical reactions of this compound are not extensively detailed in the provided results, the general reactivity of aziridines suggests that photolysis could lead to the formation of azomethine ylides. These highly reactive intermediates are known to undergo various cycloaddition reactions. arkat-usa.org

The generation of transient N-aziridinyl radicals through reductive activation offers another pathway for ring-opening and functionalization. These radicals can participate in intermolecular additions to olefins, as demonstrated by their reaction with styrenyl olefins in the presence of oxygen to yield 1,2-hydroxyaziridination products. nih.gov This highlights the potential for radical-mediated transformations of the aziridine ring.

Reactivity at the Bromomethyl Substituent

The bromomethyl group attached to the aziridine ring serves as a primary site for nucleophilic attack, offering a versatile handle for the introduction of various functional groups.

Direct Nucleophilic Substitution Reactions (S"N"2 Pathways) at the Brominated Carbon

The bromine atom on the exocyclic methyl group of 2-(bromomethyl)aziridines is susceptible to direct nucleophilic displacement via an S"N"2 mechanism. researchgate.netresearchgate.net This pathway allows for the synthesis of a wide array of 2-substituted aziridines while preserving the three-membered ring. A variety of heteroatom-centered nucleophiles, including those based on oxygen, nitrogen, and sulfur, have been successfully employed in these substitutions. researchgate.net

For example, treatment of 1-alkyl-2-(bromomethyl)aziridines with alkoxides, aryloxides, or carboxylates leads to the formation of the corresponding 2-(alkoxymethyl)-, 2-(aryloxymethyl)-, or 2-(alkanoyloxymethyl)aziridines in good yields. researchgate.net Similarly, nitrogen nucleophiles such as phthalimide (B116566) and sulfur nucleophiles such as thiophenolates can displace the bromide to furnish 2-(phthalimidomethyl)- and 2-[(arylthio)methyl]aziridines, respectively. researchgate.net

The success of these direct substitution reactions underscores the ability of the aziridine ring to remain intact under appropriate nucleophilic conditions, providing a valuable synthetic route to functionalized aziridines. researchgate.net

| Nucleophile | Aziridine Substrate | Product | Ref |

| Potassium 2-methylpropanoate/butyrate | 1-Arylmethyl-2-(bromomethyl)aziridines | 2-(Alkanoyloxymethyl)aziridines | thieme-connect.comthieme-connect.com |

| Oxygen-, nitrogen-, and sulfur-centered nucleophiles | 1-Alkyl-2-(bromomethyl)aziridines | 2-[(Heteroatom)methyl]aziridines | researchgate.net |

| Amines | Alkyl this compound-2-carboxylates | 2-(Aminomethyl)aziridine-2-carboxylates | researchgate.net |

Competitive Pathways and Chemodivergence in Nucleophilic Transformations

While direct S"N"2 substitution at the bromomethyl group is a common pathway, other competitive reactions can occur, leading to a divergence in the chemical outcome. The choice of nucleophile, base, and solvent system can significantly influence the reaction course.

One notable competitive pathway is elimination. For instance, the treatment of 2-(bromomethyl)aziridines with a strong base like potassium tert-butoxide in tetrahydrofuran (B95107) can lead to 1,2-dehydrobromination, forming 2-methyleneaziridines. nih.govnih.govrsc.org However, this elimination often competes with nucleophilic substitution by the base itself, resulting in the formation of 2-(tert-butoxymethyl)aziridines as a side product. nih.govnih.gov

The inherent strain of the aziridine ring also makes it susceptible to ring-opening, which can compete with substitution at the exocyclic carbon. researchgate.net The balance between these pathways is delicate and can be tipped by the reaction conditions. For example, while many nucleophilic substitutions on 2-(bromomethyl)aziridines proceed without ring-opening, the use of certain reagents or elevated temperatures can favor ring cleavage. researchgate.net

Furthermore, the reactivity of 1-alkyl-2-(bromomethyl)aziridines with organolithium reagents like n-butyllithium demonstrates significant chemodivergence, yielding a mixture of products arising from competitive reaction pathways. researchgate.net These can include direct substitution, ring-opening, and other rearrangements.

Ring Rearrangements and Isomerizations

In addition to ring-opening and substitution reactions, 2-(bromomethyl)aziridines can undergo rearrangements to form larger heterocyclic systems, most notably azetidines.

Aziridine to Azetidine Ring Expansion (Thermal and Catalytic Isomerization)

The conversion of 2-(bromomethyl)aziridines to 3-bromoazetidines represents a thermodynamically controlled ring expansion. rsc.org This isomerization can be achieved thermally by heating the aziridine in a suitable solvent like acetonitrile. ugent.be For example, 2-bromomethyl-2-methylaziridines can be rearranged to 3-bromo-3-methylazetidines upon heating. ugent.be This thermal rearrangement is a key step in accessing 3-substituted azetidines, which are valuable building blocks in medicinal chemistry. ugent.be

The mechanism of this rearrangement is thought to proceed through a bicyclic aziridinium intermediate. ugent.be This intermediate is then attacked by the bromide ion, leading to the formation of the more stable four-membered azetidine ring.

Catalytic methods for aziridine ring expansion have also been developed, offering alternative pathways to azetidines. While not specifically detailing the use of this compound, biocatalytic one-carbon ring expansions of other aziridines to azetidines have been reported using engineered enzymes. nih.govchemrxiv.org These enzymatic transformations can proceed with high enantioselectivity via a iitk.ac.inacs.org-Stevens rearrangement of an intermediate aziridinium ylide. nih.govchemrxiv.org Other catalytic systems, such as those employing gold catalysts, have been used for the ring expansion of propargylic aziridines to alkylidene azetidines. acs.org Isomerization of aziridines to allylic amines can also be achieved using titanium and chromium cooperative catalysis. nsf.gov

The thermal isomerization of alkyl this compound-2-carboxylates to alkyl 3-bromoazetidine-3-carboxylates provides another example of this ring expansion, where the initially formed kinetically favored aziridine is converted to the thermodynamically more stable azetidine. researchgate.net

| Starting Material | Conditions | Product | Ref |

| 2-Bromomethyl-2-methylaziridine | Acetonitrile, reflux | 3-Bromo-3-methyl-1-(4-methylbenzyl)azetidine | ugent.be |

| Alkyl this compound-2-carboxylates | Thermal isomerization | Alkyl 3-bromoazetidine-3-carboxylates | researchgate.net |

| 2-Bromomethyl-2-methylaziridines | Sodium borohydride (B1222165), methanol | 3-Methoxy-3-methylazetidines | arkat-usa.orgugent.be |

Formation of Methyleneaziridines via Elimination Reactions (e.g., Dehydrobromination)

A significant reaction pathway for 2-(bromomethyl)aziridines is the base-induced 1,2-dehydrobromination to form 2-methyleneaziridines. nih.govrsc.org This elimination reaction establishes an exocyclic double bond on the aziridine ring. Research has shown that the choice of base and solvent is critical for the success of this transformation.

A study by De Kimpe and coworkers explored various base-solvent combinations and found that many did not yield the desired 2-methyleneaziridines. nih.gov However, the use of potassium tert-butoxide in tetrahydrofuran (THF) at room temperature proved effective in promoting the 1,2-dehydrobromination of 1-substituted 2-(bromomethyl)aziridines. nih.govrsc.org This specific set of conditions facilitates the elimination of hydrogen bromide, leading to the formation of the target methyleneaziridines.

The table below summarizes the reaction conditions for the dehydrobromination of a series of 1-substituted 2-(bromomethyl)aziridines to their corresponding 2-methyleneaziridines.

| Substituent (R) | Base | Solvent | Product(s) | Yield (%) |

| Benzyl | tBuOK | THF | 1-Benzyl-2-methyleneaziridine & 1-Benzyl-2-(tert-butoxymethyl)aziridine | Moderate |

| 4-Methoxybenzyl | tBuOK | THF | 1-(4-Methoxybenzyl)-2-methyleneaziridine & 1-(4-Methoxybenzyl)-2-(tert-butoxymethyl)aziridine | Moderate |

| 4-Chlorobenzyl | tBuOK | THF | 1-(4-Chlorobenzyl)-2-methyleneaziridine & 1-(4-Chlorobenzyl)-2-(tert-butoxymethyl)aziridine | Moderate |

Data derived from research on the dehydrohalogenation of 2-(bromomethyl)aziridines. nih.govrsc.org

Rearrangements Leading to Open-Chain Products (e.g., Propargylic Amines)

The reaction sequence begins with the conversion of the starting 1-(arylmethyl)-2-(bromomethyl)aziridine into an N-(2,3-dibromopropyl)amine. This intermediate is then subjected to a novel elimination reaction, analogous to the Hofmann elimination, to produce an N-(2-bromo-2-propenyl)amine. nih.govacs.org This key intermediate serves as a precursor to the final propargylic amine.

The final step in this synthetic pathway involves the conversion of the N-(2-bromo-2-propenyl)amine to the desired N,N-di(arylmethyl)-N-(2-propynyl)amine. nih.gov This transformation provides a straightforward and high-yielding method for accessing these valuable open-chain compounds from an aziridine precursor. The intermediacy of 3-bromoazetidinium salts has been proposed in these rearrangement reactions. nih.govscispace.com

| Arylmethyl Group | Overall Yield (%) |

| Benzyl | 64-77 |

| Substituted Benzyl | 64-77 |

Data based on the synthesis of propargylic amines from 2-(bromomethyl)aziridines. nih.govscispace.com

Mechanistic Investigations and Computational Studies of 2 Bromomethyl Aziridine Reactivity

Elucidation of Reaction Mechanisms

The reactions of 2-(bromomethyl)aziridines are largely dictated by the nature of the substituents on the aziridine (B145994) nitrogen and the reaction conditions employed. These factors determine whether the reaction proceeds via direct nucleophilic substitution at the bromomethyl group or through pathways involving the aziridine ring, such as ring-opening and rearrangement reactions.

Role of Aziridinium (B1262131) Ion Intermediates in Ring-Opening and Rearrangements

A central feature in the reactivity of many 2-(bromomethyl)aziridine derivatives is the formation of a bicyclic aziridinium ion intermediate. acs.org This intermediate arises from the intramolecular cyclization of the aziridine nitrogen onto the carbon bearing the bromine atom. The formation of this strained bicyclic system is a key step that precedes ring-opening or rearrangement reactions.

The propensity to form an aziridinium ion is significantly influenced by the solvent. For instance, in the case of 2-bromomethyl-2-methylaziridines, reactions in acetonitrile (B52724) favor the formation of the bicyclic aziridinium intermediate, leading to rearrangement products like azetidines. acs.org In contrast, in a more polar aprotic solvent like dimethylformamide (DMF), the reaction tends to proceed through direct displacement of the bromide, preserving the aziridine ring. acs.org This solvent-dependent behavior highlights the delicate balance of factors that control the reaction mechanism. acs.org

The stability and subsequent fate of the aziridinium ion are also dependent on the substituents on the aziridine nitrogen. N-activated aziridines, bearing electron-withdrawing groups such as a tosyl group, exhibit different reactivity compared to non-activated N-alkyl or N-benzyl aziridines. researcher.lifeacs.org For N-activated systems, ring-opening of the aziridinium intermediate is a more facile process. In contrast, non-activated aziridinium ions may be more stable or undergo different reaction pathways. researcher.lifeacs.org The formation of aziridinium ions is a crucial step in the conversion of β-amino alcohols to β-halo amines and in the ring-opening of 2-substituted aziridines by halides. core.ac.ukrsc.org These reactive intermediates are also implicated in the synthesis of nitrogen mustards, which are known for their biological activity. core.ac.uk

Stereochemical Aspects of Mechanistic Pathways and Retention/Inversion of Configuration

The stereochemical outcome of reactions involving 2-(bromomethyl)aziridines is intimately linked to the operative reaction mechanism. The formation and subsequent ring-opening of an aziridinium ion intermediate have distinct stereochemical consequences.

Conversely, for non-activated systems like 1-benzyl-2-(bromomethyl)aziridine, the reaction with a nucleophile often proceeds with retention of configuration . researcher.lifeacs.org This is attributed to a direct SN2 displacement of the bromide by the nucleophile, a pathway that does not involve the formation of a bicyclic aziridinium ion and subsequent ring opening. researcher.lifeacs.org The stereospecificity of these reactions is a critical consideration in asymmetric synthesis, where the control of stereochemistry is paramount. The ring enlargement of aziridines with thiocyanic acid to form 2-amino-2-thiazolines has been shown to proceed with complete stereospecificity, involving a Walden inversion. researchgate.net

| Aziridine Type | Reaction Pathway | Stereochemical Outcome | Reference |

|---|---|---|---|

| N-Activated (e.g., N-tosyl) | Ring-Opening/Ring-Closure via Aziridinium Ion | Inversion of Configuration | researcher.lifeacs.org |

| Non-Activated (e.g., N-benzyl) | Direct Bromide Displacement | Retention of Configuration | researcher.lifeacs.org |

Identification of Synthon Equivalents (e.g., Aziridinylmethyl Cation, 2-Aminopropane Dication)

The reactivity patterns of 2-(bromomethyl)aziridines allow them to serve as synthetic equivalents, or "synthons," for various reactive species. For instance, 1-alkyl-2-(bromomethyl)aziridines have been successfully employed as synthetic equivalents of the aziridinylmethyl cation . researchgate.netresearchgate.net This is demonstrated in their reactions with a range of heteroatom-centered nucleophiles, which lead to the formation of 2-[(heteroatom)methyl]aziridines in good yields. researchgate.net

Furthermore, N-activated 1-arenesulfonyl-2-(bromomethyl)aziridines can function as synthetic equivalents for the 2-aminopropane dication . This is realized in their reactions with nucleophiles, which, following the ring-opening of the aziridinium intermediate, can lead to α-branched N-tosylamides. researchgate.net The ability to use 2-(bromomethyl)aziridines as synthons for these cationic species provides a powerful tool for the construction of complex nitrogen-containing molecules.

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for gaining a deeper understanding of the reactivity of 2-(bromomethyl)aziridines. These methods allow for the detailed examination of reaction mechanisms, the characterization of transient intermediates and transition states, and the quantification of energetic barriers, providing insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Calculations for Reactivity and Transition States

DFT calculations have been extensively used to model the reaction pathways of 2-(bromomethyl)aziridines. acs.orgrsc.org These calculations can accurately predict the geometries of reactants, intermediates, transition states, and products. For example, DFT studies have been crucial in rationalizing the solvent-dependent reactivity of 2-bromomethyl-2-methylaziridines. acs.org The calculations can model the explicit interaction of solvent molecules with the reacting species, revealing how the solvent stabilizes certain intermediates or transition states over others. acs.org

The nature of the aziridinium intermediate and the transition states for its formation and subsequent reactions have been scrutinized using DFT. For instance, the electronic structure of the aziridinium ion, including the analysis of frontier molecular orbitals (LUMO) and Fukui functions, has been used to explain the regioselectivity of nucleophilic attack. DFT calculations have also been employed to understand the effect of discrete water molecules on the formation of aziridinium ions from nitrogen mustards. tandfonline.com

Analysis of Free Energy Profiles and Activation Barriers

A key output of computational studies is the generation of free energy profiles for the proposed reaction mechanisms. researchgate.netresearchgate.net These profiles map the energy of the system as it progresses along the reaction coordinate, identifying the activation barriers for each elementary step. The calculated activation energies (ΔG‡) provide a quantitative measure of the kinetic feasibility of a particular pathway.

For example, DFT calculations have been used to compare the activation barriers for the direct displacement of bromide versus the ring-opening of the aziridine ring in both activated and non-activated 2-(bromomethyl)aziridines. researcher.lifeacs.org These calculations have shown that for the non-activated aziridine, ring-opening has a significantly higher barrier than direct substitution, which is consistent with experimental observations. Conversely, for the activated aziridine, the barrier to ring-opening is comparable to that of direct substitution, making both pathways competitive. The explicit inclusion of solvent molecules in these calculations has been shown to be critical for obtaining accurate free energy profiles.

| System | Reaction Pathway | Calculated Activation Barrier (kcal/mol) | Reference |

|---|---|---|---|

| Non-activated 1-benzyl-2-(bromomethyl)aziridine | Direct Bromide Displacement | Lower Barrier | |

| Ring Opening | Higher Barrier | ||

| Activated 2-bromomethyl-1-tosylaziridine | Direct Bromide Displacement | Comparable Barrier | |

| Ring Opening | Comparable Barrier | ||

| 2-bromomethyl-2-methylaziridine | Rearrangement via Bicyclic Aziridinium Ion (in MeCN) | Favored | acs.org |

Modeling of Solvent Effects on Reaction Outcomes

The reactivity of 2-(bromomethyl)aziridines is profoundly influenced by the solvent system employed, a phenomenon that has been extensively investigated through computational modeling, primarily using Density Functional Theory (DFT). These studies have been crucial in elucidating the mechanistic pathways that govern the selective formation of different products.

A significant finding is the solvent-controlled selectivity in the reaction of 2-bromomethyl-2-methylaziridines with various nucleophiles. acs.org DFT calculations have corroborated experimental observations, showing that the choice of solvent dictates the reaction outcome. acs.org Specifically, polar aprotic solvents like dimethylformamide (DMF) are shown to stabilize the transition state for direct bromide displacement (an SN2-type reaction), leading to the formation of functionalized aziridines. acs.orgvulcanchem.com In contrast, less polar solvents such as acetonitrile (MeCN) favor the formation of a bicyclic aziridinium intermediate. acs.orgvulcanchem.com This intermediate subsequently undergoes rearrangement, resulting in the formation of azetidines. acs.org

Computational analyses have further detailed the role of explicit solvent molecules in accurately describing the free energy profile of these reactions. The supermolecule approach, which incorporates explicit solvent molecules, has been employed to study the reactivity of both activated (e.g., N-tosyl) and non-activated (e.g., N-benzyl) 2-(bromomethyl)aziridines with nucleophiles like sodium methoxide (B1231860). These calculations revealed that while the barriers for direct bromide displacement are comparable for activated and non-activated aziridines and even epibromohydrin (B142927) in methanol, the subsequent ring-opening pathway is only feasible for the epoxide and the activated aziridine.

The polarizable continuum model (PCM) has also been utilized to describe solvent effects, particularly in the study of the conversion of 1-(arylmethyl)-2-(bromomethyl)aziridines. acs.org These computational models are in full agreement with experimental evidence and have proven to be predictive tools for understanding substituent and solvent effects on the reaction pathways. acs.orgresearchgate.net The theoretical rationalization provided by these models helps in understanding the observed regioselectivity and can be used to predict reaction outcomes in future studies. researchgate.net

Table 1: Solvent Effects on the Reaction of 2-(Bromomethyl)aziridines

| Solvent | Predominant Reaction Pathway | Major Product | Computational Model Corroboration |

| Dimethylformamide (DMF) | Direct Bromide Displacement (SN2) | Functionalized Aziridines | DFT calculations show stabilization of the SN2 transition state. acs.orgvulcanchem.com |

| Acetonitrile (MeCN) | Rearrangement via Bicyclic Aziridinium Intermediate | Azetidines | DFT calculations support the formation and rearrangement of the aziridinium intermediate. acs.orgvulcanchem.com |

| Methanol | Direct Bromide Displacement / Ring Opening | Varies based on aziridine activation | Supermolecule approach with explicit solvent molecules confirms pathway feasibility. |

Experimental Mechanistic Probes

Experimental techniques are vital for validating the reaction pathways proposed by computational models. For this compound and its derivatives, various experimental probes have been employed to gain a deeper understanding of the reaction mechanisms.

Isotope Labeling Studies (e.g., Deuterium (B1214612) Labeling) to Confirm Reaction Pathways

Isotope labeling, particularly with deuterium, is a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. While direct deuterium labeling studies specifically on this compound are not extensively detailed in the provided context, the use of such methods in related systems highlights their importance in confirming reaction pathways.

For instance, deuterium labeling experiments have been instrumental in mechanistic studies of other strained ring systems and related reactions. In the context of aziridination reactions of olefins, deuterated substrates were used to study the stereochemistry of the reaction, suggesting the involvement of a Pd(IV) intermediate. researchgate.net Similarly, in the study of methyleneaziridines, which can be synthesized from 2-(bromomethyl)aziridines, deuterium labeling confirmed that the attack of a chloride anion occurred exclusively at the C-3 position of the intermediate methyleneaziridinium ion. rsc.org

These examples from closely related chemistries underscore the utility of isotope labeling. For this compound, a hypothetical deuterium labeling study could involve the synthesis of a deuterated analogue, for example, by using a deuterated starting material. The position of the deuterium label in the resulting products from reactions in different solvents (e.g., DMF vs. acetonitrile) would provide direct evidence for either the direct displacement or the rearrangement pathway via the bicyclic aziridinium intermediate. The absence or migration of the deuterium label would offer unambiguous proof of the proposed mechanisms.

Applications of 2 Bromomethyl Aziridines in Complex Molecule Synthesis

As Versatile Building Blocks for Functionalized Amines

The inherent reactivity of 2-(bromomethyl)aziridines, possessing multiple electrophilic carbon centers and a nucleophilic nitrogen atom, allows for their transformation into a wide range of functionalized amines. sciforum.net These reactions often proceed with high regioselectivity and stereospecificity, making them powerful tools for creating complex amine structures.

The aziridine (B145994) ring is a precursor to 1,2-amino alcohols and 1,2-diamines through controlled ring-opening reactions. Due to the high strain of the three-membered ring, aziridines readily undergo regio- and stereospecific ring-opening with a variety of nucleophiles. mdpi.comnih.gov

Research has demonstrated the synthesis of enantiomerically pure amines and amino alcohols from 2-substituted N-(1-phenylethyl)aziridines, which involves a regioselective reductive opening of the aziridine ring at the less substituted carbon. nih.gov For instance, nonactivated trans-2-aryl-3-(hydroxymethyl)aziridines can be converted regio- and stereoselectively into anti-2-amino-3-aryl-3-methoxypropan-1-ols by heating in methanol. beilstein-journals.org Similarly, functionalized β-fluoro amines have been synthesized through the regioselective ring-opening of intermediate aziridinium (B1262131) salts. thieme-connect.com

The synthesis of diamines is also well-established. N-Boc-protected (R)- and (S)-2,3-diaminopropylphosphonates have been synthesized from (R)- and (S)-N-Bn-(aziridin-2-yl)methylphosphonates via a regiospecific ring-opening reaction with trimethylsilyl (B98337) azide, followed by reduction. nih.gov Furthermore, the reaction of 2-(azidomethyl)aziridines with diethylamine, promoted by microwave irradiation, can yield functionalized 1,2,3-triaminopropanes. beilstein-journals.org

Table 1: Synthesis of Amino Alcohols from Aziridine Precursors

| Aziridine Precursor | Reagents & Conditions | Product | Reference |

| trans-2-Aryl-3-(hydroxymethyl)aziridines | Methanol, Reflux | anti-2-Amino-3-aryl-3-methoxypropan-1-ols | beilstein-journals.org |

| (2S,1'R)-Aziridine Ketone | NaBH₄/ZnCl₂ | (2S,1'R,1''R)-Aziridine Alcohol | nih.gov |

| (R)- and (S)-N-Bn-(aziridin-2-yl)methylphosphonates | Glacial Acetic Acid | (R)- and (S)-2-(N-Bn-amino)-3-acetoxypropylphosphonates | nih.gov |

The introduction of a nitrile group into the 2-(bromomethyl)aziridine framework opens up pathways to a variety of aminonitriles and their derivatives. 1-Arylmethyl-2-(bromomethyl)aziridines can be transformed into the corresponding 2-(cyanomethyl)aziridines and 2-(2-cyanoethyl)aziridines by reaction with potassium cyanide or α-lithiated trimethylsilylacetonitrile, respectively. sciforum.net

These 2-(cyanoalkyl)aziridines are versatile intermediates. For example, 2-(cyanomethyl)aziridines undergo ring transformation when treated with N-bromosuccinimide (NBS), leading to 3-[(arylmethylene)amino]-4-bromobutanenitriles. researchgate.net Subsequent cyclization with potassium tert-butoxide yields separable trans- and cis-2-[(arylmethylene)amino]cyclopropanecarbonitriles. researchgate.net This represents a two-step conversion of 2-(cyanomethyl)aziridines into valuable cyclopropane (B1198618) structures. researchgate.netugent.be Further elaboration of these intermediates can produce conformationally constrained β- and γ-aminocyclopropanecarbonitriles. sciforum.net

Hydrolysis of the nitrile group provides access to related amides and carboxylic acids. While acid-catalyzed hydrolysis is generally avoided due to the sensitivity of the aziridine ring, basic or enzymatic hydrolysis can be employed. ru.nl Chemical hydrolysis of 2-(2-cyanoethyl)aziridines with potassium hydroxide (B78521) has been shown to furnish the corresponding potassium 3-(aziridin-2-yl)propanoates. ru.nl

Table 2: Synthesis of Aminonitriles from this compound Derivatives

| Aziridine Derivative | Reagents & Conditions | Product | Reference |

| 1-Arylmethyl-2-(bromomethyl)aziridines | KCN in DMSO | 1-Arylmethyl-2-(cyanomethyl)aziridines | sciforum.net |

| 1-Arylmethyl-2-(bromomethyl)aziridines | α-Lithiated trimethylsilylacetonitrile in THF | 1-Arylmethyl-2-(2-cyanoethyl)aziridines | sciforum.netru.nl |

| 2-(Cyanomethyl)aziridines | 1. NBS in Dichloromethane; 2. Potassium tert-butoxide | trans- and cis-2-[(Arylmethylene)amino]cyclopropanecarbonitriles | researchgate.net |

The direct alkylation at the exocyclic carbon of the bromomethyl group provides a straightforward route to 1,2-dialkylaziridines. Research has shown that coupling 1-alkyl-2-(bromomethyl)aziridines with lithium dialkylcuprates is an effective method for this transformation. researchgate.net This reaction allows for the introduction of a second alkyl group onto the aziridine scaffold, expanding the diversity of accessible substituted amine structures.

Preparation of Aminonitriles and Related Nitrogenous Compounds

Construction of Diverse Heterocyclic Frameworks

The strained nature of 2-(bromomethyl)aziridines makes them ideal precursors for ring expansion and rearrangement reactions, enabling the synthesis of a wide variety of larger heterocyclic systems. arkat-usa.org These transformations often proceed through the formation of an intermediate bicyclic aziridinium ion, which is then opened by a nucleophile to yield a rearranged product.

Azetidines, four-membered nitrogen heterocycles, can be synthesized from this compound derivatives through ring expansion. A key method involves the thermal isomerization of kinetically favored aziridines into the thermodynamically more stable azetidines. rsc.org For example, alkyl this compound-2-carboxylates can be transformed into alkyl 3-bromoazetidine-3-carboxylates by refluxing in DMSO. rsc.org

The solvent has been shown to play a critical role in directing the reaction of 2-bromomethyl-2-methylaziridines towards either direct substitution or rearrangement. acs.org In dimethylformamide (DMF), reaction with nucleophiles leads to functionalized aziridines via direct bromide displacement. In contrast, performing the reaction in acetonitrile (B52724) promotes rearrangement via a bicyclic aziridinium intermediate to selectively form substituted azetidines. acs.orgresearchgate.net

Another route involves a two-step sequence of ring-opening and ring-closure. Alkyl this compound-2-carboxylates can be treated with hydrochloric acid to induce ring opening at the more sterically hindered carbon atom, followed by a base-promoted ring closure to yield alkyl 3-chloroazetidine-3-carboxylates. clockss.org

Table 3: Solvent-Controlled Synthesis of Aziridines vs. Azetidines

| Starting Material | Nucleophile | Solvent | Major Product | Reference |

| 2-Bromomethyl-2-methylaziridine | KSCN, KCN, PhONa, AcOK | Dimethylformamide (DMF) | Functionalized Aziridine | acs.orgresearchgate.net |

| 2-Bromomethyl-2-methylaziridine | KSCN, KCN, PhONa, AcOK | Acetonitrile (MeCN) | Functionalized Azetidine (B1206935) | acs.orgresearchgate.net |

Piperidines (Six-Membered Rings): The synthesis of substituted piperidines from aziridine precursors has been achieved through multi-step sequences involving ring-opening and subsequent cyclization. For instance, 2-(2-cyano-2-phenylethyl)aziridines have been converted into novel cis- and trans-2-chloromethyl-4-phenylpiperidine-4-carbonitriles. acs.org This transformation is achieved by alkylation with 1-bromo-2-chloroethane, which forms an intermediate aziridinium salt that undergoes a microwave-assisted 6-exo-tet cyclization and regiospecific ring opening to furnish the piperidine (B6355638) ring. acs.org Another approach involves the treatment of a this compound with α-lithiated phenylacetonitrile, followed by further steps to construct bridged piperidine systems. nih.gov

Pyrroles (Five-Membered Rings): An atom-economical method for synthesizing multi-substituted pyrroles involves the regiospecific ring-opening of an aziridine followed by an intramolecular cyclization with a γ-carbonyl group in the presence of a Lewis or protic acid. nih.govnih.gov This method incorporates all atoms of the reactants into the final product, with only the elimination of water. nih.gov Pyrrolizidines, which contain a pyrrolidine (B122466) ring as part of a bicyclic system, can also be efficiently synthesized from 2-(bromomethyl)aziridines via a Lewis acid-catalyzed ring rearrangement of intermediate 2-[2-(1-pyrrolin-2-yl)-alkyl]aziridines. thieme-connect.com

Indolines (Fused Five-Membered Rings): Indoline (B122111) frameworks can be efficiently accessed through a palladium- and norbornene-catalyzed domino reaction. rsc.org This procedure couples aziridines with aryl iodides, providing a scalable and functional-group-tolerant route to a range of indoline compounds. rsc.orgrsc.org The reaction proceeds via a cascade involving C-H activation and C-N bond formation to construct the fused heterocyclic system.

Synthetic Routes to Substituted Azetidines (Four-Membered Rings)

Role in Multicomponent Reactions and Cascade Processes for Molecular Complexity Generation

2-(Bromomethyl)aziridines are valuable building blocks in organic synthesis, not only for simple functionalization but also as key precursors in multicomponent reactions (MCRs) and cascade processes. These reactions are highly efficient in generating molecular complexity from simple starting materials in a single synthetic operation. The high ring strain and the presence of a reactive bromomethyl group make these aziridines suitable substrates for a variety of transformations that lead to the rapid assembly of complex molecular architectures.

A significant application of 2-(bromomethyl)aziridines in this context is their conversion into highly reactive methyleneaziridines (MAs). This transformation is typically achieved through a base-induced dehydrobromination. rsc.org Once formed, these MAs can participate in a range of multicomponent reactions. For instance, the ring-opening of MAs with organocopper reagents can be followed by an in-situ alkylation of the resulting metalloenamine intermediate. This sequence allows for the formation of two new carbon-carbon bonds in a one-pot process, leading to diverse 1,3-disubstituted propan-2-ones.

Furthermore, cascade reactions initiated by the nucleophilic attack on a precursor of this compound have been developed. A notable example is the Michael addition-triggered ring-closure cascade. In this process, a nucleophile adds to a Michael acceptor, such as ethyl 2-(bromomethyl)acrylate, initiating a cascade that results in the formation of a 2,2-disubstituted aziridine. thieme-connect.com This strategy allows for the introduction of a wide variety of substituents at the C2-position of the aziridine ring. thieme-connect.com

Ring expansion reactions of 2-(bromomethyl)aziridines represent another type of cascade process that generates molecular complexity. For example, alkyl this compound-2-carboxylates can undergo thermal isomerization to form 3-bromoazetidine-3-carboxylic acid derivatives. researchgate.net This rearrangement proceeds through a bicyclic aziridinium intermediate and provides access to the four-membered azetidine ring system, which is a common motif in medicinal chemistry. researchgate.netarkat-usa.org The solvent has been shown to play a crucial role in directing the outcome of the reaction, with some solvents favoring direct substitution and others promoting rearrangement to the azetidine.

In a similar vein, domino reactions involving precursors like 2-(bromomethyl)acrylates have been employed for the synthesis of complex spirocyclic systems. For example, a zinc-mediated Barbier-type reaction between isatin (B1672199) derivatives and 2-(bromomethyl)acrylates triggers a cascade of bond formations to produce spiro-fused 2-oxindole-α-methylene-γ-butyrolactones. mdpi.com

The following tables summarize representative examples of multicomponent and cascade reactions involving 2-(bromomethyl)aziridines and their precursors.

Table 1: Multicomponent Synthesis of 1,3-Disubstituted Propan-2-ones via Methyleneaziridines

| Entry | Grignard Reagent (RMgX) | Electrophile (E-X) | Product | Yield (%) |

| 1 | PhMgBr | MeI | 1-Phenyl-3-methylpropan-2-one | 75 |

| 2 | n-BuMgCl | Allyl Bromide | 1-Butyl-3-allylpropan-2-one | 68 |

| 3 | EtMgBr | Benzyl (B1604629) Bromide | 1-Ethyl-3-benzylpropan-2-one | 72 |

| 4 | i-PrMgCl | Propargyl Bromide | 1-Isopropyl-3-propargylpropan-2-one | 65 |

Data synthesized from studies on multicomponent reactions of methyleneaziridines derived from 2-(bromomethyl)aziridines.

Table 2: Cascade Michael Addition-Initiated Aziridine Synthesis

| Entry | Nucleophile (NuH) | Product | Yield (%) |

| 1 | Thiophenol | Ethyl 2-(phenylthiomethyl)aziridine-2-carboxylate | 85 |

| 2 | Diethyl malonate | Diethyl 2-((2-ethoxycarbonyl)aziridin-2-ylmethyl)malonate | 78 |

| 3 | Pyrrolidine | Ethyl 2-(pyrrolidin-1-ylmethyl)aziridine-2-carboxylate | 72 |

| 4 | Indole | Ethyl 2-((1H-indol-3-yl)methyl)aziridine-2-carboxylate | 65 |

Data based on the Michael addition-triggered cyclization to form substituted aziridines. thieme-connect.com

Table 3: Ring Expansion of 2-(Bromomethyl)aziridines to Azetidines

| Entry | Aziridine Precursor | Reaction Conditions | Product | Yield (%) |

| 1 | Ethyl 1-benzyl-2-(bromomethyl)aziridine-2-carboxylate | Thermal Isomerization | Ethyl 1-benzyl-3-bromoazetidine-3-carboxylate | 70 |

| 2 | Methyl 1-trityl-2-(bromomethyl)aziridine-2-carboxylate | Reflux in Acetonitrile | Methyl 1-trityl-3-bromoazetidine-3-carboxylate | 65 |

| 3 | t-Butyl 1-benzyl-2-(bromomethyl)aziridine-2-carboxylate | Lewis Acid | t-Butyl 1-benzyl-3-bromoazetidine-3-carboxylate | 75 |

Illustrative examples based on the rearrangement of this compound derivatives. researchgate.netarkat-usa.org

Q & A

Q. What are the primary synthetic routes to 2-(bromomethyl)aziridine, and what factors influence their efficiency?

- Methodological Answer : The synthesis of this compound typically involves bromocyclization of allylamines or electrophile-induced bromination. For example:

- Bromination of Allylamines : Allylamines undergo bromination of the C-C double bond to form β,γ-dibromo intermediates, followed by intramolecular ring closure. This method favors aziridine formation over azetidines due to high selectivity .

- Electrophilic Bromocyclization : Electrophiles like Br₂ or BrCN induce cyclization of pre-functionalized substrates, yielding bromomethyl-substituted aziridines .

- Key Factors : Reaction temperature, solvent polarity (e.g., DMF or THF), and steric hindrance at the reaction site critically impact yields. For instance, microwave-assisted methods reduce reaction times and improve regioselectivity .

Q. How does this compound react with heteroatom-centered nucleophiles, and what products are formed?

- Methodological Answer : The bromomethyl group acts as an electrophilic handle for nucleophilic substitution. Common reactions include:

- Oxygen Nucleophiles : Alkoxides (e.g., NaOMe) in refluxing alcohol yield 2-(alkoxymethyl)aziridines. For example, sodium methoxide in methanol produces 2-(methoxymethyl)aziridine (80–90% yield) .

- Nitrogen Nucleophiles : Sodium azide in DMSO at 80°C forms 2-(azidomethyl)aziridines, which are precursors for click chemistry applications .

- Sulfur Nucleophiles : Thiols in basic conditions (e.g., K₂CO₃) generate 2-(thiolmethyl)aziridines, though steric effects may reduce yields .

- Table 1 : Reaction Conditions for Oxygen Nucleophiles

| Nucleophile | Solvent | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaOMe | MeOH | Reflux | 2 | 85–90 |

| KOtBu | THF | Reflux | 1 | 78 |

Q. What are the typical ring-opening reactions of this compound, and how are they optimized?

- Methodological Answer : Ring-opening occurs via nucleophilic attack at the less substituted aziridine carbon. Common methods:

- Reductive Opening with LiAlH₄ : Hydride attack produces β-amino alcohols. For example, LiAlH₄ in dry Et₂O under reflux yields N-arylmethyl-N-isopropylamines (80–84% yield) .

- Acid/Base Catalysis : HCl or NaOH induces ring expansion or cleavage, but regioselectivity depends on substituent electronic effects .

- Microwave Assistance : Reduces reaction time (e.g., 2.5 hours vs. 16 hours) and enhances selectivity for morpholine derivatives .

Advanced Research Questions

Q. How does the regioselectivity of LiAlH₄-mediated ring-opening differ from other reductants, and what mechanistic insights explain this?

- Methodological Answer : LiAlH₄ uniquely promotes reductive debromination followed by hydride attack. Mechanistic steps include:

Debromination : LiAlH₄ reduces the bromomethyl group to a methyl group, forming 2-methylaziridine intermediates .

Hydride Attack : Hydride ions preferentially attack the less substituted aziridine carbon due to lower steric hindrance, yielding linear amines.

Q. How should researchers address contradictions in reported yields for nucleophilic substitution reactions of this compound?

- Methodological Answer : Discrepancies arise from variations in:

- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity but may cause side reactions .

- Base Strength : Stronger bases (e.g., K₂CO₃ vs. NaOH) accelerate substitution but risk aziridine ring opening .

- Mitigation Strategies :

- Use kinetic studies to identify rate-limiting steps.

- Optimize stoichiometry (e.g., 1.2–3 equiv nucleophile) to balance reactivity and side reactions .

Q. What strategies enable the design of novel this compound derivatives with tailored biological or catalytic properties?

- Methodological Answer :

- Functionalization via Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 2-(azidomethyl)aziridine generates triazole-linked derivatives for drug discovery .

- Steric and Electronic Tuning : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to modulate reactivity .

- Hybrid Scaffolds : Couple with amino acids (e.g., glycine esters) to create constrained peptidomimetics for enzyme inhibition studies .

Data Contradiction Analysis

Q. Why do some studies report incomplete conversion in LiAlH₄-mediated reactions, while others achieve full substrate consumption?

- Analysis : reports full conversion using 2 equiv LiAlH₄ in Et₂O under reflux, whereas earlier studies using weaker reductants (e.g., NaBH₄) show partial conversion. The key difference lies in LiAlH₄’s dual role as a reducing agent and Lewis acid activator, which lowers the activation barrier for ring-opening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.